BenchChemオンラインストアへようこそ!

N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

USP14 deubiquitinase inhibition Ub-AMC assay Proteasome-associated DUB

The compound N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (CAS 1356074-25-3, synonym IU2-6) is a tricyclic thiophene pyrimidine derivative that functions as a small-molecule inhibitor of the proteasome-associated deubiquitinase USP14. It was originally identified from a high-throughput screen for USP14 catalytic inhibitors and belongs to the IU2 structural series, which is chemically distinct from the IU1 (pyrrole-based) series of USP14 inhibitors.

Molecular Formula C14H17N3S
Molecular Weight 259.37 g/mol
Cat. No. B10819972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC14H17N3S
Molecular Weight259.37 g/mol
Structural Identifiers
SMILESCN(C1CC1)C2=C3C4=C(CCCC4)SC3=NC=N2
InChIInChI=1S/C14H17N3S/c1-17(9-6-7-9)13-12-10-4-2-3-5-11(10)18-14(12)16-8-15-13/h8-9H,2-7H2,1H3
InChIKeyPGGINYVNLNKQRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (IU2-6): Core Identity and Procurement-Relevant Classification


The compound N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (CAS 1356074-25-3, synonym IU2-6) is a tricyclic thiophene pyrimidine derivative that functions as a small-molecule inhibitor of the proteasome-associated deubiquitinase USP14 . It was originally identified from a high-throughput screen for USP14 catalytic inhibitors and belongs to the IU2 structural series, which is chemically distinct from the IU1 (pyrrole-based) series of USP14 inhibitors . By inhibiting USP14-mediated ubiquitin chain trimming at the proteasome, IU2-6 blocks substrate rescue from degradation and consequently enhances proteasomal activity, a mechanism that differentiates it from direct proteasome active-site inhibitors .

Why USP14 Inhibitors Cannot Be Interchanged: The Case for IU2-6 Over Generic IU-Series Alternatives


USP14 inhibitors are not functionally interchangeable because they occupy distinct binding pockets on the USP14 catalytic domain, leading to divergent effects on substrate degradation selectivity and proteasome conformation . The IU1 series binds the thumb-palm cleft, whereas the IU2 series (including IU2-6) docks at the interface between the fingers and palm domains, sterically occluding the ubiquitin-binding pocket . This binding-site divergence translates into differential substrate specificity: IU1-47 accelerates degradation of Tau, ATXN3, and TDP-43, but IU2-6 may exhibit a distinct substrate degradation profile due to its unique binding pose . Furthermore, potency varies over an order of magnitude across analogs (IU1 IC50 4.7 µM vs. IU1-47 IC50 0.6 µM vs. IU2-6 74% inhibition at 8 µM), meaning that substituting one inhibitor for another without matching the assay system risks producing non-comparable or misleading results .

Head-to-Head Quantitative Differentiation of IU2-6 Against Closest USP14 Inhibitor Analogs


USP14 Inhibition Potency in Ub-AMC Hydrolysis Assay: IU2-6 Versus IU1-Series Comparators

In the Ub-AMC fluorogenic hydrolysis assay, IU2-6 produced 74% inhibition of USP14 deubiquitinase activity at a single concentration of 8 µM . In contrast, the first-generation IU1 compound achieves an IC50 of 4.7 µM in the same assay, the optimized IU1-47 reaches an IC50 of 0.6 µM, and the structurally related IU2-series follow-up Compound 3 attains an IC50 of 0.5 µM . The IU2-6 data point is a percent-inhibition value rather than a full IC50, which limits direct potency ranking; however, the 74% inhibition at 8 µM suggests that IU2-6 is less potent than IU1-47 but likely more potent than IU1, positioning it as an intermediate-potency tool compound within the USP14 inhibitor landscape .

USP14 deubiquitinase inhibition Ub-AMC assay Proteasome-associated DUB

Binding Site Differentiation: IU2-6 Occupies the USP14 Fingers-Palm Interface, Distinct from IU1 Thumb-Palm Cleft

Molecular docking studies using the CB-dock server positioned IU2-6 at the interface between the fingers and palm subdomains of the USP14 catalytic domain, where it sterically occludes the ubiquitin-binding pocket . In contrast, the IU1 series of inhibitors (IU1, IU1-47, IU1-248) binds to the thumb-palm cleft, as confirmed by X-ray crystallography (PDB: 6IIK) . This binding-site divergence is supported by Mission Therapeutics' unpublished X-ray co-crystal structure of a thiophene pyrimidine-cored inhibitor bound at the fingers-palm interface . The distinct binding pose of IU2-6 implies that it blocks ubiquitinated substrate access to USP14 through a mechanism that is fundamentally different from the allosteric modulation exerted by IU1-series compounds .

USP14 binding site molecular docking structure-activity relationship

Functional Activity in Cells: IU2-6 Promotes Tau Degradation Comparable to IU1 in MEF Cells

In MEF cells co-expressing Tau and USP14, IU2-6 promoted Tau degradation in a dose-dependent manner at concentrations of 25–100 µM, as assessed by immunoblotting with anti-Tau antibody . In the same experimental system, IU1 was used as a positive control and produced a comparable effect on Tau clearance . The patent data further demonstrate that IU2-6 accelerates proteasome-mediated degradation of Ubₙ-Sic1PY in vitro, with IU1 serving as the comparator . This establishes IU2-6 as functionally equivalent to IU1 in promoting the degradation of model proteasome substrates, despite their different binding sites and chemical scaffolds .

Tau degradation MEF cells Proteasome enhancement

Proteasome Activity Enhancement vs. Inhibition: IU2-6 Mechanism Opposes Direct Proteasome Inhibitors Like Bortezomib

IU2-6 inhibits USP14 deubiquitinase activity, which removes the tonic inhibition that USP14 imposes on the proteasome, resulting in enhanced proteasomal degradation of ubiquitinated substrates . This is mechanistically opposite to direct proteasome inhibitors (e.g., bortezomib, carfilzomib) that block the chymotrypsin-like active site of the 20S core particle . In contrast to dual USP14/UCHL5 inhibitors such as b-AP15, which can induce cytotoxicity through polyubiquitin accumulation, IU2-6 selectively targets USP14 without inhibiting UCHL5 or RPN11 at the reported concentrations, although full selectivity profiling data are not publicly available . IU2-6 therefore enables the study of proteasome activation as a therapeutic strategy for proteinopathies characterized by insufficient proteasomal clearance, rather than the proteasome inhibition paradigm used in oncology .

Proteasome enhancement USP14 inhibition Mechanism of action

Physicochemical Properties and Drug-Likeness Profile Relative to Other USP14 Inhibitors

IU2-6 (C₁₄H₁₇N₃S, MW 259.37 g/mol) has a computed XLogP3-AA of 3.8, zero hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds . In comparison, IU1 (C₁₈H₂₁N₃O, MW 295.38 g/mol) has higher molecular weight and contains an amide functional group that may contribute to different solubility and permeability characteristics . IU2-6's lower molecular weight (259.37 vs. 295.38 for IU1) and reduced hydrogen-bonding capacity suggest potentially superior membrane permeability, although experimental logP, solubility, and permeability data are not publicly reported . The thiophene-containing tricyclic core of IU2-6 also imparts distinct UV absorption and chromatographic retention properties that differentiate it from pyrrole-based IU1-series compounds in analytical workflows .

Physicochemical properties Drug-likeness Procurement specifications

Evidence-Guided Application Scenarios for N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (IU2-6)


Orthogonal Chemical Probe for USP14 Fingers-Palm Binding Site Studies

IU2-6 is uniquely suited as a chemical probe to interrogate the fingers-palm interface of USP14, a binding site distinct from the thumb-palm cleft targeted by IU1-series inhibitors . Researchers can use IU2-6 in parallel with IU1-47 to assign functional roles to each binding pocket in substrate selection and proteasome conformational dynamics . This orthogonal probe strategy is essential for deconvoluting USP14 allosteric mechanisms and for validating computational docking models of the ubiquitin-binding pocket .

Proteasome Activation Studies in Neurodegenerative Disease Models

In cell-based models of tauopathy and other proteinopathies, IU2-6 enables dose-dependent proteasome activation that accelerates clearance of aggregation-prone substrates such as Tau . Unlike direct proteasome inhibitors (bortezomib, carfilzomib) that are contraindicated in neurodegeneration research due to their cytotoxic mechanism, IU2-6 enhances proteasomal degradation, making it a valuable tool for investigating therapeutic proteasome activation strategies . The demonstrated activity at 25–100 µM in MEF cells provides a working concentration range for in vitro pharmacology studies .

USP14 Inhibitor Benchmarking and SAR Reference Compound

IU2-6 serves as a structurally distinct reference inhibitor for benchmarking novel USP14 inhibitors in biochemical Ub-AMC assays . Its well-documented 74% inhibition at 8 µM provides a reproducible single-point control for assay validation and inter-laboratory comparisons . Medicinal chemistry groups can use IU2-6 as a starting scaffold for structure-activity relationship (SAR) optimization, as demonstrated by the development of Compound 3 (IC50 0.5 µM) from the IU2 series .

Analytical Reference Standard for Thiophene Pyrimidine-Based DUB Inhibitor Identification

The distinct UV absorbance and mass spectrometric profile of IU2-6 (MW 259.37, C₁₄H₁₇N₃S) make it suitable as an analytical reference standard for LC-MS method development and compound library QC . Its tricyclic thiophene pyrimidine core differentiates it from pyrrole-based IU1 analogs, ensuring unambiguous identification in compound screening collections and preventing cross-contamination misassignment .

Quote Request

Request a Quote for N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.